8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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Overview
Description
8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Preparation Methods
The synthesis of 8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as N,N-dimethylmethylene ammonium chloride in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Comparison with Similar Compounds
8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can be compared with other similar compounds such as:
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound lacks the tosyl group but shares the fluoro and tetrahydro-1H-pyrido[4,3-b]indole core.
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: This compound has a methyl group instead of a fluoro group.
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a chloro group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H18ClFN2O2S |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
8-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C18H17FN2O2S.ClH/c1-12-2-5-14(6-3-12)24(22,23)21-17-7-4-13(19)10-15(17)16-11-20-9-8-18(16)21;/h2-7,10,20H,8-9,11H2,1H3;1H |
InChI Key |
TXOKOIZTVWFIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC(=C4)F.Cl |
Origin of Product |
United States |
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